Rhabdophane

Description

Structure

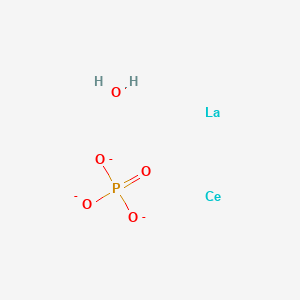

2D Structure

Properties

CAS No. |

12174-41-3 |

|---|---|

Molecular Formula |

CeH2LaO5P-3 |

Molecular Weight |

392.01 g/mol |

IUPAC Name |

cerium;lanthanum;phosphate;hydrate |

InChI |

InChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3 |

InChI Key |

VVPKMGWILYHAOG-UHFFFAOYSA-K |

SMILES |

O.[O-]P(=O)([O-])[O-].[La].[Ce] |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[La].[Ce] |

Other CAS No. |

12174-41-3 |

Synonyms |

phosphocerite rhabdophane |

Origin of Product |

United States |

Foundational & Exploratory

Rhabdophane: A Technical Guide to its Mineral Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhabdophane is a group of hydrated phosphate (B84403) minerals that are of significant interest to researchers due to their role as a primary host for rare earth elements (REEs).[1] This technical guide provides an in-depth overview of the core mineralogical, chemical, and physical properties of this compound, with a focus on quantitative data and experimental methodologies relevant to scientific research and development. The name "this compound" is derived from the Greek words "rhabdos" (rod) and "phainesthai" (to appear), alluding to the characteristic rod-like appearance of its crystals and the distinct bands in its spectrum.[2][3]

Mineralogical and Chemical Properties

This compound is not a single mineral but a group of minerals with the general chemical formula (REE)PO₄·nH₂O, where REE represents a rare earth element.[1] The specific mineral is named based on the dominant rare earth element present. The three officially recognized minerals in this group are this compound-(Ce), this compound-(La), and this compound-(Nd).[1] this compound-(Ce) is the most common member of the group.[4] The general formula can also include other elements such as Calcium, Thorium, Uranium, and Lead, which can substitute for the rare earth elements.[1] Additionally, sulfate (B86663) ions (SO₄) can partially replace the phosphate ions (PO₄).[1]

Crystal Structure and Symmetry

This compound minerals typically crystallize in the hexagonal crystal system.[1] However, recent studies have suggested that the structure can also be described with trigonal or even monoclinic symmetry, particularly when considering the arrangement of water molecules within the crystal lattice.[5][6] The space group is often cited as P6₂22 for the hexagonal system, but P3₁21 (trigonal) and C2 (monoclinic) have also been proposed.[2][5][6]

Chemical Composition

The chemical composition of this compound can be variable due to the substitution of different rare earth elements and other cations. The water content is also noted to be inconsistent in literature, often cited as 1H₂O or 0.5H₂O, with recent studies suggesting values around 0.6H₂O.[4]

Table 1: Ideal Chemical Composition of this compound Group Minerals

| Mineral | Ideal Chemical Formula |

| This compound-(Ce) | (Ce,La)PO₄·H₂O[2] |

| This compound-(La) | (La,Ce)PO₄·H₂O[7] |

| This compound-(Nd) | (Nd,Ce,La)PO₄·H₂O[8] |

Table 2: Example of Chemical Composition of this compound-(Ce) (Weight %)

| Element | Weight % | Oxide | Weight % |

| Cerium (Ce) | 41.57 | Ce₂O₃ | 48.69 |

| Lanthanum (La) | 13.74 | La₂O₃ | 16.11 |

| Phosphorus (P) | 12.25 | P₂O₅ | 28.07 |

| Hydrogen (H) | 0.80 | H₂O | 7.13 |

| Oxygen (O) | 31.64 | ||

| Total | 100.00 | Total Oxide | 100.00 |

| Data from this compound-(Ce) Mineral Data.[2] |

Physical Properties

The physical properties of this compound are essential for its identification and characterization. These properties can vary slightly depending on the specific composition of the mineral.

Table 3: Summary of Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Color | White, yellowish, pink to reddish-brown, pale green, tan, beige.[1][3] | [1][3] |

| Luster | Greasy to dull, waxy, resinous.[1][4] | [1][4] |

| Transparency | Translucent to opaque.[1][3] | [1][3] |

| Crystal System | Hexagonal, Trigonal, Monoclinic.[1][5][6] | [1][5][6] |

| Crystal Habit | Tiny hexagonal prisms, encrusting, massive, botryoidal, stalactitic formations, spherulitic aggregates.[1][9] | [1][9] |

| Cleavage | Absent.[1] | [1] |

| Fracture | Uneven to sub-conchoidal.[1][4] | [1][4] |

| Hardness (Mohs) | 3.5 - 4.[1] | [1] |

| Specific Gravity | Approximately 4.0 g/cm³.[1] | [1] |

| Streak | White or yellowish.[1][3] | [1][3] |

| Optical Properties | Uniaxial (+).[2] | [2] |

| Refractive Indices | nω = 1.654 - 1.700, nε = 1.703 - 1.744.[10] | [10] |

| Birefringence | 0.044 - 0.050.[4] | [4] |

Occurrences and Formation

This compound typically forms as a secondary mineral resulting from the alteration of other rare earth element-bearing minerals in igneous rocks.[1] It is also found as a primary mineral in some carbonatites and hydrothermal veins.[1] The formation of this compound is often associated with low-temperature, acidic alteration processes and the weathering of primary minerals like thorite, monazite (B576339), apatite, and allanite.[11]

Associated Minerals: Limonite, serandite, amphiboles, natrolite, aegirine, astrophyllite, albite, calcite, biotite, and rhodochrosite.[1]

Notable Occurrences: Majuba Hill, Nevada, USA; Salisbury, Connecticut, USA; Fowey Consols, Cornwall, England; Grube Clara, Germany; Mont Saint-Hilaire, Quebec, Canada.[1]

Experimental Protocols

The characterization and synthesis of this compound involve various analytical and experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of this compound (Precipitation Method)

This protocol describes a common method for synthesizing this compound-type materials in a laboratory setting.

Methodology:

-

Precursor Preparation: Prepare a 0.05 M solution of a rare earth nitrate (B79036) (e.g., Dy(NO₃)₃) by dissolving the corresponding rare earth oxide in concentrated nitric acid and diluting with deionized water. Prepare 1 M H₃PO₄ and 8 M NaOH solutions.[12]

-

Precipitation: Add 30 ml of the 0.05 M rare earth nitrate solution to a vessel containing 6 ml of 1 M H₃PO₄ solution under continuous stirring.[12]

-

pH Adjustment: Raise the pH of the solution to approximately 1.5 using the 8 M NaOH solution and continue stirring for 1 hour.[12]

-

Aging: After 1 hour, adjust the pH again to 1.5, stop stirring, and heat the mixture to 45°C in an oven for 24 hours.[12]

-

Washing and Drying: Wash the resulting fine precipitates with deionized water and dry them in air at 40°C for 48 hours.[12]

Characterization by Powder X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal structure of this compound.

Methodology:

-

Sample Preparation: The synthesized or natural this compound sample is finely ground to a powder.

-

Data Collection: The powder is analyzed using a powder X-ray diffractometer. For example, a Bruker D8 Advance diffractometer with Cu Kα radiation (λ = 1.54184 Å) can be used. Data is typically collected over a 2θ range of 5° to 120° with a long counting time (e.g., 3 hours) to ensure good signal-to-noise ratio.[13]

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to identify the mineral phase. Rietveld refinement can be performed using software like the Fullprof_Suite to refine the crystal structure parameters.[13]

Microstructural and Chemical Analysis

Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA) are used to study the morphology and chemical composition of this compound at the micro-scale.

Methodology:

-

Sample Preparation: A polished thin section or a carbon-coated sample mount of the this compound-containing material is prepared.

-

SEM Analysis: The sample is examined using an SEM to observe the morphology, crystal habits, and textural relationships of the this compound aggregates.[9]

-

EPMA/EDS Analysis: An energy-dispersive X-ray spectrometer (EDS) or a wavelength-dispersive spectrometer (WDS) attached to the SEM or an electron microprobe is used to determine the elemental composition of the this compound. This allows for the identification of the dominant rare earth element and the presence of any substituting elements.[9]

Signaling Pathways and Experimental Workflows

The formation and alteration of this compound can be represented as logical workflows or pathways.

Hydrothermal Alteration of Bastnäsite to this compound

This diagram illustrates the temperature-dependent alteration pathway of bastnäsite to this compound and monazite in a phosphatic fluid, as described in experimental studies.[14]

Caption: Hydrothermal alteration pathways of bastnäsite at different temperatures.

Experimental Workflow for this compound Synthesis and Characterization

This diagram outlines the typical experimental workflow from synthesis to characterization of this compound.

References

- 1. galleries.com [galleries.com]

- 2. This compound-(Ce) Mineral Data [webmineral.com]

- 3. saint-hilaire.ca [saint-hilaire.ca]

- 4. mindat.org [mindat.org]

- 5. mindat.org [mindat.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound-(La) Mineral Data [webmineral.com]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. EJM - Authigenic this compound from brown iron ore of the oxidation zone of the Babaryk massive sulfide occurrence (South Urals): scanning electron microscope (SEM) and electron backscattered diffraction (EBSD) study [ejm.copernicus.org]

- 10. rruff.net [rruff.net]

- 11. researchgate.net [researchgate.net]

- 12. 3D electron diffraction studies of synthetic this compound (DyPO4·nH2O) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 14. Research Portal [researchportal.murdoch.edu.au]

An In-depth Technical Guide to the Chemical Formula and Composition of Rhabdophane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, composition, and structural characteristics of rhabdophane, a group of hydrated rare-earth element (REE) phosphate (B84403) minerals. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize these materials in their work.

Chemical Formula and Nomenclature

The generalized chemical formula for the this compound group is (REE)PO₄·nH₂O , where 'REE' represents a rare-earth element, and 'n' indicates a variable number of water molecules, typically ranging from 0.5 to 2.[1][2] The nomenclature of specific minerals within the this compound group is determined by the dominant rare-earth element present. The three officially recognized members of the group are:

-

This compound-(Ce): (Ce,La,Nd)PO₄·H₂O[3]

-

This compound-(La): (La,Ce,Nd)PO₄·H₂O[4]

-

This compound-(Nd): (Nd,Ce,La)PO₄·H₂O[5]

In these formulas, the elements in parentheses indicate that they can substitute for one another in the crystal lattice, with the first element listed being the most abundant. It is important to note that most natural this compound specimens contain a mixture of rare-earth elements.[6]

Chemical Composition

The chemical composition of this compound is characterized by the presence of a phosphate anion (PO₄³⁻), water molecules, and a variety of trivalent rare-earth cations. The specific composition can vary significantly depending on the geological environment of formation. In addition to the primary REEs (Ce, La, Nd), other rare-earth elements such as praseodymium (Pr), samarium (Sm), gadolinium (Gd), and yttrium (Y) are often present in smaller quantities.[7] Furthermore, non-REE elements like calcium (Ca), thorium (Th), uranium (U), and lead (Pb) can also be incorporated into the this compound structure through substitution mechanisms.[1][3]

The water content in this compound can be variable and is not always stoichiometric.[6] Recent studies have suggested that the number of water molecules (n) is often around 0.6 to 0.7 for synthetic rhabdophanes.[6][8]

The following table summarizes the elemental composition of the three main this compound species, based on available analytical data. The values are presented as weight percentages of the respective elements and oxides.

| Element/Oxide | This compound-(Ce)[9] | This compound-(La)[4] | This compound-(Nd)[5] | This compound from Fowey Consols mine, Cornwall[7][10] |

| REEs | ||||

| Ce | 41.57% | 13.89% | - | - |

| La | 13.74% | 41.31% | - | - |

| Nd | - | - | 56.07% | - |

| Ce₂O₃ | 48.69% | 16.27% | - | 11.85% |

| La₂O₃ | 16.11% | 48.45% | - | 12.19% |

| Nd₂O₃ | - | - | - | 21.18% |

| Pr₂O₃ | - | - | - | 1.02% |

| Sm₂O₃ | - | - | - | 3.49% |

| Eu₂O₃ | - | - | - | 1.78% |

| Gd₂O₃ | - | - | - | 3.24% |

| Tb₂O₃ | - | - | - | 0.34% |

| Dy₂O₃ | - | - | - | 1.69% |

| Ho₂O₃ | - | - | - | 0.40% |

| Er₂O₃ | - | - | - | 1.12% |

| Tm₂O₃ | - | - | - | 0.51% |

| Yb₂O₃ | - | - | - | 0.40% |

| Y₂O₃ | - | - | - | 4.02% |

| Other Elements/Oxides | ||||

| P | 12.25% | 12.28% | 12.04% | - |

| P₂O₅ | 28.07% | 28.14% | - | 28.59% |

| H | 0.80% | 0.80% | 0.78% | - |

| H₂O | 7.13% | 7.14% | - | 7.12% (by diff.) |

| O | 31.64% | 31.72% | 31.10% | - |

| CaO | - | - | - | 0.26% |

| Fe₂O₃ | - | - | - | 0.38% |

| U₃O₈ | - | - | - | 0.42% |

Note: Dashes (-) indicate that the data was not reported in the cited source. The composition of the Fowey Consols mine sample illustrates the complex mixture of REEs that can be present.

Crystal Structure

Historically, this compound was considered to have a hexagonal crystal system with the space group P6₂22.[9][11] However, more recent research, particularly on synthetic and well-crystallized samples, has indicated that the hydrated form of this compound often crystallizes in a monoclinic system with the space group C2.[8] Upon heating and dehydration, this compound can transform into the anhydrous monazite (B576339) structure, which is also monoclinic (P2₁/n).[8] The most recent studies on this compound-(Ce) suggest a trigonal crystal system with the space group P3₁21.[6][12]

The crystal structure of this compound is characterized by channels that can accommodate water molecules.[2] This structural feature is responsible for the variable water content observed in different samples.

Experimental Protocols

The characterization of this compound's chemical composition and crystal structure relies on several key analytical techniques. Below are detailed methodologies for these experiments.

A common method for synthesizing this compound in the laboratory is through a precipitation reaction.[4]

-

Materials: A soluble salt of the desired rare-earth element (e.g., La(NO₃)₃·6H₂O), a phosphate source (e.g., H₃PO₄), and a pH-adjusting agent (e.g., NaOH).

-

Procedure:

-

Prepare a stock solution of the rare-earth element nitrate.

-

In a reaction vessel, combine the rare-earth element solution with the phosphoric acid solution under continuous stirring.

-

Adjust the pH of the mixture to approximately 1.5 using the NaOH solution.

-

Continue stirring for about one hour.

-

Heat the mixture in an oven at a controlled temperature (e.g., 45°C) for 24 hours to allow for the precipitation of this compound.

-

Wash the resulting precipitate with deionized water to remove any unreacted precursors.

-

Dry the final this compound product in air at a low temperature (e.g., 40°C) for 48 hours.

-

EMPA is a widely used technique for determining the quantitative elemental composition of solid materials.

-

Sample Preparation:

-

Mount the this compound sample in an epoxy resin.

-

Grind and polish the mounted sample to create a flat, smooth surface. A final polishing step with 1µm diamond paste is recommended.[13]

-

Clean the polished surface to remove any contaminants.

-

Apply a thin conductive coating of carbon to the sample surface to prevent charging under the electron beam.[13]

-

-

Instrumentation and Analysis:

-

Use a wavelength-dispersive X-ray spectroscopy (WDS) electron microprobe.

-

Set the accelerating voltage to 15-20 kV and the beam current to 20-40 nA.[13]

-

Use a focused or slightly defocused electron beam with a diameter of 5-10 µm.[13]

-

Acquire X-ray signals for the elements of interest using appropriate diffracting crystals (e.g., LLIF for heavy REEs, LPET for light REEs, and TAP for lighter elements).[13]

-

Measure peak and background intensities for each element.

-

Use well-characterized standards, such as synthetic REE phosphates, for calibration.[13]

-

Apply matrix corrections (e.g., ZAF or PAP) to the raw data to obtain accurate quantitative results.

-

PXRD is the primary technique for identifying the crystal structure and phase purity of this compound.

-

Sample Preparation:

-

Grind the this compound sample into a fine powder using a mortar and pestle or a ball mill.[7]

-

Mount the powder on a sample holder, ensuring a flat and randomly oriented surface.

-

-

Instrumentation and Data Collection:

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns in a database such as the Powder Diffraction File (PDF).

-

Perform Rietveld refinement of the powder pattern to determine the crystal system, space group, and unit cell parameters.

-

Raman spectroscopy provides information about the vibrational modes of the phosphate and water molecules in the this compound structure.

-

Sample Preparation: Little to no sample preparation is required for Raman analysis. The analysis can be performed on powders, single crystals, or polished sections.[14]

-

Instrumentation and Analysis:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample using a microscope objective.

-

Collect the scattered light and disperse it using a grating.

-

Detect the Raman signal using a charge-coupled device (CCD) detector.

-

-

Data Interpretation:

-

Identify the characteristic Raman bands corresponding to the vibrational modes of the PO₄ tetrahedra and H₂O molecules.

-

The position, intensity, and width of the Raman peaks can provide information about the crystal structure, composition, and degree of hydration.

-

Compositional Relationships and Substitutions

The chemical composition of this compound is highly variable due to extensive solid solutions and substitutions within its crystal structure. The following diagram illustrates these relationships.

Caption: Compositional relationships within the this compound group.

References

- 1. A low-temperature, one-step synthesis for monazite can transform monazite into a readily usable advanced nuclear waste form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 3. msaweb.org [msaweb.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Electron-microprobe analysis of minerals for rare-earth elements [inis.iaea.org]

- 6. azomining.com [azomining.com]

- 7. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]

- 8. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. physicsopenlab.org [physicsopenlab.org]

- 12. scispace.com [scispace.com]

- 13. geosciences.ed.ac.uk [geosciences.ed.ac.uk]

- 14. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]

Unraveling the Intricacies of Rhabdophane Group Minerals: A Technical Guide to Their Crystal Structure

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of rhabdophane group minerals has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the crystallographic details, experimental methodologies, and structural transformations of these rare earth phosphate (B84403) minerals, presenting a valuable resource for those in materials science and related fields.

This compound group minerals, with the general chemical formula REEPO₄·nH₂O (where REE is a rare earth element), are of significant interest due to their role in hosting rare earth elements and their potential applications in various technological fields. Understanding their crystal structure is fundamental to harnessing their properties. This guide summarizes the current knowledge on their crystallography, addressing the historical evolution of their structural determination and presenting the latest findings.

Core Crystallographic Data

The crystal structure of this compound group minerals has been a subject of study for many years, with advancements in analytical techniques leading to a more nuanced understanding. Initially described as hexagonal, recent studies have revealed more complex symmetries for some members of the group. The crystallographic data for the primary members of the this compound group are summarized below.

| Mineral | Dominant REE | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| This compound-(Ce) | Cerium | Hexagonal (historical) | P6₂22 | 6.96 | 6.96 | 6.372 | 90 |

| Trigonal (recent) | P3₁21 | 7.037(1) | 7.037(1) | 6.429(1) | 90 | ||

| Monoclinic (recent) | C2 | 28.0903(1) | 6.9466(1) | 12.0304(1) | 115.23(1) | ||

| This compound-(Nd) | Neodymium | Hexagonal | P6₂22 | 6.960 | 6.960 | 6.372 | 90 |

| This compound-(La) | Lanthanum | Hexagonal | P6₂22 | 7.03(1) | 7.03(1) | 6.41(1) | 90 |

Note: The crystal system of this compound-(Ce) is still a subject of discussion in the scientific community, with different studies reporting different symmetries.

Atomic Coordinates of this compound-(Ce) (Hexagonal Model)

| Atom | x | y | z |

| Ce | 0.5 | 0 | 0 |

| P | 0.5 | 0 | 0.5 |

| O | 0.446 | 0.147 | 0.36 |

Experimental Protocols

The determination of the crystal structure of this compound group minerals relies heavily on powder X-ray diffraction (PXRD) coupled with Rietveld refinement. A detailed methodology for these key experiments is outlined below.

Synthesis of this compound (Example: DyPO₄·nH₂O)

A common method for synthesizing this compound minerals in the laboratory is through precipitation.[1]

Materials:

-

Dy₂O₃ (99.9%)

-

H₃PO₄ (85%)

-

HNO₃ (70%)

-

NaOH (analytical reagent grade)[1]

Procedure:

-

Prepare a 0.05 M Dy(NO₃)₃ solution by dissolving Dy₂O₃ in HNO₃.

-

Prepare a 1 M H₃PO₄ solution and an 8 M NaOH solution.

-

In a reaction vessel under continuous stirring, add 30 ml of the 0.05 M Dy(NO₃)₃ solution to 6 ml of the 1 M H₃PO₄ solution.

-

Adjust the pH of the solution to approximately 1.5 using the 8 M NaOH solution and continue stirring for 1 hour.

-

After 1 hour, increase the pH to 1.5 and heat the solution in an oven at 45°C for 24 hours without stirring.

-

Wash the resulting fine precipitate with deionized water.

-

Dry the precipitate in air at 40°C for 48 hours.[1]

Powder X-ray Diffraction (PXRD) Data Collection

PXRD is the primary technique for obtaining diffraction data from a polycrystalline sample.

Instrumentation:

-

A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54184 Å) and a detector.[2]

Sample Preparation:

-

The synthesized or naturally occurring mineral is finely ground to a homogenous powder with a particle size of less than 10 µm to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat and level surface.

Data Collection Parameters:

-

2θ Range: 5° to 120°

-

Step Size: 0.02°

-

Counting Time per Step: Variable, often several seconds to achieve good signal-to-noise ratio. A total counting time of about 3 hours is common for high-quality data.[2]

Rietveld Refinement

The Rietveld method is a full-pattern profile refinement technique used to extract detailed structural information from powder diffraction data.[3]

Software:

-

FullProf Suite, GSAS-II, or similar Rietveld refinement software.[2]

Refinement Strategy:

-

Initial Model: Start with a known crystal structure model for a this compound group mineral. This includes the space group, approximate lattice parameters, and atomic positions.

-

Background Refinement: Model the background of the diffraction pattern using a suitable function (e.g., a polynomial function).

-

Scale Factor and Unit Cell Parameters: Refine the overall scale factor and the unit cell parameters (a, b, c, β).

-

Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks. A pseudo-Voigt function is commonly used. Anisotropic size models can be employed to account for microstructural effects.[2]

-

Atomic Coordinates and Isotropic Displacement Parameters: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit and their isotropic displacement parameters (Biso), which account for thermal vibrations.

-

Anisotropic Displacement Parameters: For high-quality data, anisotropic displacement parameters (Uij) can be refined to model the thermal motion of atoms in different directions.

-

Goodness-of-Fit Indicators: Monitor the refinement progress using goodness-of-fit indicators such as Rwp (weighted profile R-factor) and χ² (chi-squared). A successful refinement will result in low values for these indicators and a good visual fit between the observed and calculated diffraction patterns.

Structural Transformation and Relationships

This compound minerals are intrinsically linked to the anhydrous monazite (B576339) structure. This relationship is crucial for understanding their geological formation and potential applications.

The diagram above illustrates the key transformations and formation pathways involving this compound group minerals. Hydrated this compound can undergo a reversible dehydration to an anhydrous hexagonal form.[4] Upon further heating to high temperatures, this anhydrous phase irreversibly transforms into the more stable monoclinic monazite structure.[4] this compound can also form through the hydrothermal alteration of other minerals like bastnäsite at relatively low temperatures (e.g., 90°C).[5] Additionally, it can precipitate from acidic, rare earth element-rich fluids that result from the weathering and dissolution of precursor minerals such as apatite.

This technical guide provides a foundational understanding of the crystal structure of this compound group minerals, offering valuable data and procedural insights for researchers in the field. The continued investigation into the nuanced structural details of these minerals will undoubtedly pave the way for their expanded application in science and technology.

References

Geological Occurrence and Formation of Rhabdophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhabdophane, a group of hydrated rare earth element (REE) phosphate (B84403) minerals, plays a significant role in the geochemical cycling of REEs and associated actinides. This technical guide provides an in-depth overview of the geological occurrence, formation mechanisms, and physicochemical properties of this compound. Quantitative data on its chemical composition are summarized, and detailed experimental protocols for its synthesis and alteration are presented. Furthermore, key formation pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this mineral group.

Introduction

This compound is a series of hexagonal hydrated phosphate minerals with the general chemical formula (REE)PO₄·nH₂O, where REE typically refers to light rare earth elements (LREEs) such as cerium (Ce), lanthanum (La), and neodymium (Nd).[1][2] The name "this compound" is derived from the Greek words "rhabdos" (rod) and "phainesthai" (to appear), alluding to the characteristic rod-like appearance of its crystals and its distinct spectral signature.[3] this compound is often found as a low-temperature alteration product of primary REE-bearing minerals and is considered a precursor to the more stable anhydrous monazite (B576339).[4][5] Its occurrence and stability provide valuable insights into low-temperature geological processes, and its ability to incorporate actinides has implications for nuclear waste management.[6]

Geological Occurrence

This compound is found in a variety of geological settings, primarily as a secondary mineral. Its formation is typically associated with the weathering and alteration of primary REE-bearing minerals in diverse rock types.

Primary Geological Environments:

-

Weathering Profiles and Soils: this compound is commonly encountered in lateritic and saprolitic weathering profiles developed over REE-rich igneous rocks such as carbonatites, alkaline granites, and syenites.[4][7] In these environments, acidic weathering fluids leach REEs from primary minerals like apatite, monazite, and allanite, which then reprecipitate as this compound under suitable pH and phosphate activity conditions.[5]

-

Hydrothermal Veins: It can occur as a late-stage mineral in low-temperature hydrothermal veins, often associated with polymetallic ore deposits.[7]

-

Sedimentary Environments: Authigenic this compound has been reported in sedimentary rocks, including ironstones and tonsteins, where it forms during diagenesis or from the alteration of detrital REE-bearing minerals.[3][7]

-

Pegmatites: this compound can be found in complex granite pegmatites, typically as a product of the alteration of primary phosphate minerals.[8]

Associated Minerals:

This compound is frequently found in association with a range of primary and secondary minerals, which can provide clues to its formation conditions. Common associated minerals include:

-

Primary Minerals: Apatite, Monazite, Allanite, Bastnäsite, Thorite.

-

Secondary Minerals: Goethite, Limonite, Halloysite, Jarosite, Corkite, Hinsdalite.[1][7]

Mineralogy and Crystallography

This compound minerals crystallize in the hexagonal system, although some studies suggest a monoclinic symmetry for the hydrated form.[9] They typically occur as fine-grained aggregates, botryoidal crusts, or earthy masses.[1] Well-formed crystals are rare and usually microscopic, exhibiting a prismatic or acicular habit.

Physical Properties:

| Property | Description |

| Crystal System | Hexagonal[1] |

| Habit | Acicular, prismatic crystals; often botryoidal, encrusting, or massive[1] |

| Color | White, yellowish, pinkish, reddish-brown[1] |

| Luster | Greasy to dull[1] |

| Hardness | 3.5 - 4 on the Mohs scale[1] |

| Specific Gravity | Approximately 4.0 g/cm³[1] |

| Cleavage | None observed[1] |

| Fracture | Uneven[1] |

Chemical Composition

The chemical composition of this compound is variable, with solid solutions existing between the different REE-dominant end-members: this compound-(Ce), this compound-(La), and this compound-(Nd).[1] Cerium is often the most abundant REE. In addition to the primary REEs, this compound can incorporate other elements through substitution, including other LREEs, yttrium (Y), calcium (Ca), thorium (Th), uranium (U), and sulfur (S) in the form of sulfate (B86663) ions (SO₄²⁻) replacing phosphate ions (PO₄³⁻).[7]

Table 1: Representative Chemical Compositions of this compound Group Minerals (in weight %)

| Oxide | This compound-(Ce)[2] | This compound-(La)[1] | This compound from Fowey Consols Mine, Cornwall[10] |

| La₂O₃ | 16.11 | 48.45 | 12.19 |

| Ce₂O₃ | 48.69 | 16.27 | 11.85 |

| Pr₂O₃ | - | - | 1.02 |

| Nd₂O₃ | - | - | 21.18 |

| Sm₂O₃ | - | - | 3.49 |

| Eu₂O₃ | - | - | 1.78 |

| Gd₂O₃ | - | - | 3.24 |

| Tb₂O₃ | - | - | 0.34 |

| Dy₂O₃ | - | - | 1.69 |

| Ho₂O₃ | - | - | 0.40 |

| Er₂O₃ | - | - | 1.12 |

| Tm₂O₃ | - | - | 0.51 |

| Yb₂O₃ | - | - | 0.40 |

| Y₂O₃ | - | - | 4.02 |

| CaO | - | - | 0.26 |

| Fe₂O₃ | - | - | 0.38 |

| U₃O₈ | - | - | 0.42 |

| P₂O₅ | 28.07 | 28.14 | 28.59 |

| H₂O | 7.13 | 7.14 | 7.12 (by difference) |

| Total | 100.00 | 100.00 | 100.00 |

Formation of this compound

This compound formation is predominantly a low-temperature process involving the dissolution of primary REE-bearing minerals and subsequent precipitation from aqueous solutions.[5] The key factors controlling its formation are the availability of REEs and phosphate ions, pH, and temperature.

Formation from Primary Minerals

The most common formation pathway for this compound is through the alteration of pre-existing minerals.

-

Alteration of Apatite: In acidic environments, REE-rich fluids can react with apatite (Ca₅(PO₄)₃(F,Cl,OH)). The apatite dissolves, releasing phosphate ions into the solution, which then combine with the REEs to precipitate this compound. This process is often pseudomorphic, with this compound replacing the original apatite crystal structure.[5]

-

Alteration of Monazite: Under low-temperature hydrothermal conditions (below 200°C), monazite ((REE)PO₄) can undergo hydration to form this compound.[3] This is a reversible process, and upon heating, this compound dehydrates and transforms back to the more stable monazite structure.[11]

-

Alteration of other REE-bearing minerals: Other primary REE minerals such as allanite and bastnäsite can also alter to this compound under weathering or low-temperature hydrothermal conditions.[3]

References

- 1. This compound-(La) Mineral Data [webmineral.com]

- 2. This compound-(Ce) Mineral Data [webmineral.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Rhabdophane: A Technical Guide to its Role as a Host for Rare Earth Elements

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of rhabdophane, a hydrated rare earth phosphate (B84403) mineral, and its significance as a host for rare earth elements (REEs). This compound's structure, formation, and capacity to incorporate a wide range of REEs and actinides make it a subject of considerable interest in geology, materials science, and for its potential role in the sequestration of nuclear waste.

Introduction to this compound

This compound is a group of hexagonal or pseudo-hexagonal minerals with the general chemical formula (REE)PO₄·nH₂O, where 'REE' represents a rare earth element.[1][2] The value of 'n' (water molecules) typically ranges from 0.5 to 2.[3] The specific name of the mineral is often suffixed to denote the dominant rare earth element, such as this compound-(Ce), this compound-(La), and this compound-(Nd).[1] this compound is primarily found as a low-temperature hydrothermal mineral, often forming as an alteration product of other REE-bearing minerals in environments such as regoliths, hydrothermal veins, and carbonatites.[1][4][5] It is considered a key precursor to the more stable, anhydrous mineral monazite (B576339), into which it transforms upon heating.[1][6]

Crystallographic and Physicochemical Properties

This compound's crystal structure is characterized by channels along its c-axis, which accommodate variable amounts of water.[2] The crystal system is typically reported as hexagonal, though more recent studies have proposed monoclinic or trigonal systems for certain compositions.[7][8]

The incorporation of different lanthanide elements into the this compound structure directly influences its unit cell volume, a phenomenon consistent with lanthanide contraction—the steady decrease in ionic radii across the lanthanide series.[1][8] This relationship is detailed in the table below, alongside key thermodynamic data for the this compound series from Lanthanum to Gadolinium.

Table 1: Crystallographic and Thermodynamic Data for Synthetic this compound (REPO₄·nH₂O)

Data sourced from Shelyug et al. (2018).[1][8]

| Lanthanide (RE) | Ionic Radius (Å) | Water Content (n, mol) | Unit Cell Volume (ų) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| La | 1.160 | 0.804 | 279.7 | 56.4 | 145.4 | 13.0 |

| Ce | 1.143 | 0.778 | 277.5 | 64.9 | 154.5 | 18.9 |

| Pr | 1.126 | 0.711 | 274.5 | 55.0 | 143.0 | 12.4 |

| Nd | 1.109 | 0.672 | 271.7 | 53.0 | 141.4 | 10.9 |

| Sm | 1.079 | 0.611 | 267.4 | 49.3 | 137.9 | 8.2 |

| Eu | 1.066 | 0.592 | 265.5 | 48.0 | 136.3 | 7.4 |

| Gd | 1.053 | 0.533 | 262.8 | 45.4 | 133.5 | 5.6 |

| (ΔH°, ΔS°, and ΔG° refer to the transition reaction: this compound → Monazite + nH₂O at 25°C) |

This compound's solubility is a critical parameter for understanding its stability and formation in natural systems. It is generally more soluble than its anhydrous counterpart, monazite, and is thermodynamically metastable with respect to monazite plus water at all temperatures under ambient pressure.[1][6]

Table 2: Solubility and Formation Energy Data for this compound (LnPO₄·0.667H₂O)

Data sourced from Gausse et al. (2017).[7]

| Lanthanide (Ln) | log K°s,0 (298 K) | ΔfG° (kJ/mol, 298 K) |

| La | -25.5 ± 0.4 | -2004 ± 2 |

| Ce | -25.5 ± 0.6 | -1998 ± 2 |

| Pr | -25.6 ± 0.8 | -1994 ± 2 |

| Nd | -25.4 ± 0.4 | -1989 ± 2 |

| Sm | -25.2 ± 0.3 | -1984 ± 2 |

| Eu | -24.9 ± 1.7 | -1896 ± 2 |

| Gd | -25.0 ± 0.5 | -1976 ± 2 |

| Dy | -25.1 ± 0.4 | -1969 ± 2 |

This compound as a Host for REEs and Other Elements

The flexible structure of this compound allows for the incorporation of a wide variety of trivalent REEs. Beyond the lanthanides, it is also a significant host for actinides such as thorium (Th) and uranium (U), as well as other elements like calcium (Ca) and lead (Pb).[9]

The primary substitution mechanism involves the replacement of two trivalent REE ions (REE³⁺) with a divalent cation (like Ca²⁺ or Pb²⁺) and a tetravalent cation (like Th⁴⁺ or U⁴⁺) to maintain charge balance:

2 REE³⁺ ↔ (Ca, Pb)²⁺ + (Th, U)⁴⁺ [10]

This mechanism allows for the formation of a solid solution with other this compound group minerals such as brockite ((Ca,Th,Ce)PO₄·H₂O) and tristramite ((Ca,U,Fe)PO₄·2H₂O).[10]

Table 3: Representative Composition of Natural this compound

Microprobe analysis of this compound from Fowey Consols Mine, Cornwall. Data sourced from Bowles and Morgan (1984), as cited in a 2024 research compilation.[11]

| Oxide | Weight % | Oxide | Weight % |

| La₂O₃ | 12.19 | Dy₂O₃ | 1.69 |

| Ce₂O₃ | 11.85 | Ho₂O₃ | 0.40 |

| Pr₂O₃ | 1.02 | Er₂O₃ | 1.12 |

| Nd₂O₃ | 21.18 | Tm₂O₃ | 0.51 |

| Sm₂O₃ | 3.49 | Yb₂O₃ | 0.40 |

| Eu₂O₃ | 1.78 | Y₂O₃ | 4.02 |

| Gd₂O₃ | 3.24 | CaO | 0.26 |

| Tb₂O₃ | 0.34 | Fe₂O₃ | 0.38 |

| U₃O₈ | 0.42 | P₂O₅ | 28.59 |

| H₂O (by diff.) | 7.12 | Total | 100.00 |

Formation Mechanisms and Geochemical Environment

This compound typically forms at low temperatures (below 100-150°C) from aqueous solutions, often under acidic conditions.[9][12] A primary mechanism for its formation is the coupled dissolution-precipitation reaction, where a pre-existing mineral dissolves and simultaneously provides the chemical components for this compound to precipitate.[13][14] This process is crucial in the supergene enrichment of REEs, where weathering fluids interact with primary ore minerals.[4]

Common precursor minerals that are replaced by this compound include:

-

Apatite (Ca₅(PO₄)₃(F,Cl,OH))

-

Monazite (REEPO₄)

-

Bastnäsite (REECO₃F)

-

Allanite ((Ca,REE)₂(Al,Fe)₃(SiO₄)₃(OH))

Experimental Protocols

The synthesis of this compound is essential for systematic studies of its properties. Below are detailed methodologies for its preparation and analysis.

Hydrothermal Synthesis of this compound (La-Gd Series)

This protocol is adapted from the work of Shelyug et al. (2018).[1]

1. Preparation of Reactant Solutions:

- Prepare stock solutions of lanthanide chlorides (e.g., LaCl₃·7H₂O, CeCl₃·7H₂O, etc.) by dissolving the salts in 1 mol·L⁻¹ HCl.

- Analyze the concentration of the REE stock solutions using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Concentrations should be in the range of 0.5 to 1 mol·L⁻¹.

- Use a 15 mol·L⁻¹ H₃PO₄ (85% orthophosphoric acid) solution as the phosphate source.

2. Precipitation Reaction:

- In a reaction vessel, mix 4 mmol of the desired lanthanide chloride stock solution with a 5 mol·L⁻¹ H₃PO₄ solution (diluted from the stock).

- Ensure the final REE:PO₄ molar ratio is 1:1.03 to provide a slight excess of phosphate.

- Stir the mixture continuously for 15 minutes at 60°C.

3. Hydrothermal Treatment:

- Transfer the resulting slurry into a Teflon-lined container.

- Place the sealed container in a furnace or oven and heat at 90°C for 2 weeks.

4. Product Recovery and Purification:

- After the heating period, remove the container and allow it to cool to room temperature.

- Wash the resulting powder precipitate twice with deionized water, followed by a wash with ethanol.

- Separate the powder from the solution after each wash step via centrifugation.

- Dry the final powder product overnight in air at room temperature.

Key Analytical Techniques

A suite of analytical methods is required to fully characterize synthetic and natural this compound samples.

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized material.[1]

-

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC): Essential for determining the water content (n) and observing the thermal stability and phase transition to monazite.[1]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / OES: Used to determine the elemental composition of dissolved samples or the concentration of ions in solution during solubility experiments.[1][15][16]

-

Electron Probe Microanalysis (EPMA): Allows for quantitative chemical analysis of specific points on a solid mineral sample, ideal for determining the composition of natural this compound and its chemical zoning.[17]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): Provides high-resolution imaging of crystal morphology and size.[18]

Conclusion

This compound is a critically important mineral for understanding the geochemical cycling and concentration of rare earth elements in low-temperature geological environments. Its ability to host a diverse range of REEs and actinides, coupled with its role as a precursor to the highly durable monazite phase, makes it a compelling subject for research. The detailed study of its thermodynamic properties and formation mechanisms is vital for applications ranging from mineral exploration to the development of advanced materials for nuclear waste management.

References

- 1. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. Revealing the Potential: Tobias Bamforth's Insightful Study on this compound [murdoch.edu.au]

- 6. Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. events01.synchrotron.org.au [events01.synchrotron.org.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Minerals of the this compound group and the alunite supergroup in microgranite: products of low-temperature alteration in a highly acidic environment from the Velence Hills, Hungary | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. A low-temperature, one-step synthesis for monazite can transform monazite into a readily usable advanced nuclear waste form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. mdpi.com [mdpi.com]

- 16. Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments [mdpi.com]

- 17. REE-Phosphate Chemistry for ISCG Exploration [zenodo.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, History, and Characterization of Rhabdophane Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rhabdophane group of minerals, from their initial discovery to modern analytical techniques. It details the historical context, physicochemical properties, and experimental protocols relevant to their study. Furthermore, it explores the biomedical significance of this compound's constituent rare earth elements (REEs), offering insights for professionals in drug development and life sciences.

Discovery and History

The term "this compound" originates from the Greek words rhabdos (rod) and phainesthai (to appear), an allusion to the distinct rod-like bands observed in its emission spectrum. The history of the this compound group is marked by the sequential discovery and characterization of its principal members, distinguished by their dominant rare earth element.

-

This compound-(Ce): The first mineral in the group to be identified, this compound-(Ce), was named in 1878 by William Garrow Lettsom. The type locality for this mineral is the Fowey Consols mine in Cornwall, England.[1] It remains the most common member of the this compound group.[1]

-

This compound-(La): This member was first described in 1883 by George J. Brush and Samuel L. Penfield from the Scoville Mine in Connecticut, USA, and was initially named "scovillite".[2] A year later, they recognized its relationship to this compound as a lanthanum-dominant variety.[2] The name was officially modified in 1987 to this compound-(La) by the International Mineralogical Association (IMA) to standardize nomenclature based on the predominant REE.[2]

-

This compound-(Nd): The neodymium-dominant analogue was later characterized, with its name officially recognized to distinguish it from the cerium and lanthanum members.[3] A key locality for this mineral is also the Scoville Mine in Salisbury, Connecticut.[3]

Initially, the crystal structure of this compound was thought to be hexagonal.[4] However, more recent studies using advanced diffraction techniques have revealed a more complex crystallography, with evidence for monoclinic and trigonal systems, largely dependent on the degree of hydration and the specific lanthanide element present.[4][5][6]

Physicochemical and Crystallographic Properties

This compound is a group of hydrated phosphate (B84403) minerals with the general chemical formula (REE)PO₄·nH₂O, where REE typically stands for Cerium (Ce), Lanthanum (La), or Neodymium (Nd).[7] These minerals commonly occur as secondary alteration products of other REE-bearing minerals in various geological settings, including pegmatites, carbonatites, and hydrothermal veins.[7]

The key properties of the three primary this compound minerals are summarized below for comparative analysis.

Table 1: Chemical Composition of this compound Minerals

| Element | This compound-(Ce) (wt. %) | This compound-(La) (wt. %) |

| Ce₂O₃ | 48.69% | 16.27% |

| La₂O₃ | 16.11% | 48.45% |

| P₂O₅ | 28.07% | 28.14% |

| H₂O | Variable (typically ~7%) | 7.14% |

| Source | [8] | [9] |

Note: Neodymium is often present in both species, and the dominant element defines the specific mineral name. Data for this compound-(Nd) is less consistently reported but follows the same stoichiometric principle.

Table 2: Physical and Crystallographic Properties

| Property | This compound-(Ce) | This compound-(La) | This compound-(Nd) |

| Crystal System | Trigonal (formerly Hexagonal)[1] | Hexagonal[9] | Hexagonal[3] |

| Space Group | P3₁21[1][4] | P6₂22[9] | P6₂22[3] |

| Cell Parameters | a = 7.037 Å, c = 6.429 Å[1] | a = 6.98 Å, c = 6.39 Å[9] | a = 6.97 Å, c = 6.39 Å |

| Mohs Hardness | 3.5[1][10] | 3 - 4[9] | 3 - 3.5[3] |

| Specific Gravity | 3.77 - 4.01 g/cm³[1] | ~3.94 g/cm³[9] | 4.79 g/cm³ (Calculated)[3] |

| Luster | Greasy, Waxy, Resinous, Dull[1][7] | Greasy (Oily)[9] | Greasy[3] |

| Color | Brown, yellowish-white, pink[1] | Brown, Pink[9] | Pale pink, pale yellow[3] |

| Streak | White to yellowish[7][10] | White[9] | - |

| Optical Class | Uniaxial (+)[8] | - | Uniaxial (+)[3] |

Experimental Protocols

The characterization and synthesis of this compound minerals require precise analytical techniques. Below are detailed methodologies for common experimental procedures.

Hydrothermal synthesis is a common method for producing crystalline this compound nanoparticles. This protocol is adapted from procedures described in the literature.[11][12][13][14]

-

Precursor Preparation:

-

Prepare a 0.05 M solution of a lanthanide salt (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O, or Nd(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 1 M solution of phosphoric acid (H₃PO₄).

-

For pH adjustment, prepare an 8 M solution of sodium hydroxide (B78521) (NaOH).

-

-

Reaction Mixture:

-

In a Teflon-lined autoclave vessel, combine the lanthanide nitrate (B79036) solution with the phosphoric acid solution. A typical molar ratio is 1:1.03 (REE:PO₄).[11]

-

Stir the mixture continuously while slowly adding the NaOH solution to adjust the pH to approximately 1.5 - 2.0.

-

-

Hydrothermal Reaction:

-

Seal the autoclave vessel.

-

Place the vessel in an oven or microwave synthesis system and heat to a temperature between 90°C and 150°C.[11]

-

Maintain the temperature for a duration ranging from 2 hours to several days, depending on the desired crystallinity and particle size. A common duration is 2 weeks at 90°C for high crystallinity.[11]

-

-

Product Recovery and Cleaning:

-

After cooling the vessel to room temperature, collect the resulting precipitate by centrifugation.

-

Wash the solid product multiple times with deionized water to remove unreacted precursors, followed by a final wash with ethanol.

-

Dry the purified this compound powder in an oven at a low temperature (e.g., 40-60°C) overnight.

-

A multi-technique approach is necessary for the robust characterization of this compound.

3.2.1 Powder X-ray Diffraction (PXRD)

-

Purpose: To identify the crystalline phase and determine lattice parameters.

-

Instrumentation: A standard powder diffractometer (e.g., Bruker D8 Advance or Philips PW1050).[11][15]

-

Procedure:

-

Prepare the sample by gently grinding the this compound powder to a fine, homogenous consistency.

-

Mount the powder on a zero-background sample holder.

-

Use Cu-Kα radiation (λ = 1.5406 Å).

-

Set the scan range from 10° to 70° 2θ with a step size of 0.01-0.02° and a scan rate of 0.1°/min.[15]

-

Analyze the resulting diffraction pattern using software like Fullprof_Suite to perform Rietveld refinement, comparing the pattern to standard mineral files (e.g., JCPDS) to confirm the this compound structure.[11]

-

3.2.2 Electron Microprobe Analysis (EMPA)

-

Purpose: To determine the precise elemental composition.

-

Instrumentation: An electron microprobe (e.g., CAMECA SX100).[16]

-

Procedure:

-

Mount the mineral sample in epoxy resin and polish the surface to a 1-micron diamond finish.

-

Apply a thin carbon coat to the surface to ensure conductivity.

-

Analytical Conditions:

-

Measurement:

-

Measure the Lα X-ray lines for the REEs and Kα lines for P, Ca, and Si.[16][17]

-

Use synthetic REE orthophosphates as calibration standards.[16][18]

-

Apply matrix corrections (e.g., PAP or ZAF) to the raw data to account for atomic number, absorption, and fluorescence effects.[16] Perform peak-overlap corrections, as many REE X-ray lines interfere with one another.[6]

-

-

3.2.3 Raman Spectroscopy

-

Purpose: To identify vibrational modes of the phosphate group and confirm the presence of water, distinguishing this compound from its anhydrous analogue, monazite.

-

Instrumentation: A confocal Raman microscope (e.g., Horiba LabRAM HR Evolution).[10]

-

Procedure:

-

Place the mineral sample on a microscope slide.

-

Use a 532 nm laser excitation source.[10]

-

Focus the laser on the sample using a 50x objective lens.

-

Acquire spectra using an 1800 grooves/mm grating for high resolution of the phosphate bands and a 600 grooves/mm grating for the water bands.[10]

-

Key Spectral Features: Look for the prominent ν₁ symmetric stretching mode of the PO₄ tetrahedron between 970-995 cm⁻¹. The presence of broad bands in the 2800–3600 cm⁻¹ region confirms the mineral is hydrated and is a key feature for distinguishing this compound from monazite.[2][19]

-

Visualized Workflows and Pathways

The following diagrams, rendered in DOT language, illustrate key experimental and logical flows relevant to the study of this compound and its components.

While this compound as a mineral has no direct application in drug development, its constituent REEs are of significant interest. Cerium, in the form of cerium oxide nanoparticles (nanoceria), has been shown to induce apoptosis in cancer cells, partly by triggering specific signaling pathways.[20][21]

Concluding Remarks for the Research Professional

This compound minerals, while primarily of geochemical interest, serve as a natural repository of rare earth elements that are increasingly vital in biomedical research and technology.

-

For Materials Scientists: The synthesis protocols for this compound provide a template for creating nanostructured lanthanide phosphates with tunable properties for applications in catalysis and optics.

-

For Analytical Chemists: The complex chemistry of this compound, with its multiple REEs and volatile water content, presents a challenging and rewarding subject for the refinement of analytical techniques like EMPA and Raman spectroscopy.

-

For Drug Development Professionals: There is no evidence for the direct use of this compound in therapeutics. However, the biological activities of its constituent elements are highly relevant. Lanthanum's ability to act as a calcium channel blocker and cerium's redox-active properties in nanoparticle form highlight the potential for designing novel inorganic therapeutics.[3][4][22] Understanding the geochemistry of minerals like this compound can inform the bioavailability and toxicology of these elements, providing a crucial link between environmental science and pharmacology.[7][8][9]

References

- 1. hsmagnet.com [hsmagnet.com]

- 2. researchgate.net [researchgate.net]

- 3. An Updated Review of Toxicity Effect of the Rare Earth Elements (REEs) on Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of neodymium magnets in healthcare and their effects on health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Toxicity of rare earth elements: An overview on human health impact [frontiersin.org]

- 9. Adverse effects and underlying mechanism of rare earth elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 12. Lanthanide Phosphates Prepared by Direct Precipitation and Hydrothermal Synthesis: Structure and Behavior during Heating - Koryttseva - Inorganic Materials [rjonco.com]

- 13. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 16. geosciences.ed.ac.uk [geosciences.ed.ac.uk]

- 17. rruff.net [rruff.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Deep Dive into the Rhabdophane Group: Rhabdophane-(Ce), Rhabdophane-(La), and Rhabdophane-(Nd)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the three principal members of the rhabdophane group of minerals: this compound-(Ce), this compound-(La), and this compound-(Nd). These hydrated rare earth element (REE) phosphates are of significant interest due to their potential applications in various scientific and industrial fields. This document summarizes their key properties, outlines detailed experimental protocols for their characterization, and provides visual aids to understand their relationships and analytical workflows.

Comparative Data of the this compound Group

The defining characteristic of the this compound group is the predominance of a specific rare earth element, which is denoted in the mineral's suffix.[1] While they share a common crystal structure, their physical and optical properties exhibit subtle but important differences.

Crystallographic and Physical Properties

The following table summarizes the key crystallographic and physical properties of this compound-(Ce), this compound-(La), and this compound-(Nd). All three crystallize in the hexagonal crystal system, but recent studies suggest a possible revision to a monoclinic system for some members.[2][3]

| Property | This compound-(Ce) | This compound-(La) | This compound-(Nd) |

| Ideal Chemical Formula | (Ce,La)PO₄·H₂O[4] | (La,Ce)PO₄·H₂O[5] | (Nd,Ce,La)PO₄·H₂O[4] |

| Crystal System | Hexagonal[6] | Hexagonal[5] | Hexagonal[4] |

| Space Group | P6₂22 (recent studies suggest P3₁21 or C2)[2][3] | P6₂22[5] | P6₂22 |

| Unit Cell Parameters (Å) | a ≈ 6.96 - 7.037, c ≈ 6.372 - 6.429[2][4] | a ≈ 6.98 - 7.03, c ≈ 6.39 - 6.41[5] | a ≈ 6.960 - 7.05, c ≈ 6.372 - 6.44[4] |

| Color | White, yellowish, pink to reddish-brown[7] | Brown, pinkish, yellowish-white[5] | Yellowish-white, pink, reddish-brown |

| Luster | Greasy to dull[7] | Greasy (Oily)[5] | Greasy (Oily) |

| Hardness (Mohs) | 3.5 - 4[7] | 3 - 4[5] | 3 - 3.5[4] |

| Density (g/cm³) | ~4.0 (measured)[7] | 3.94 (measured)[5] | 4.0 (measured) |

| Cleavage | Absent[7] | None[5] | None |

| Fracture | Uneven[7] | Subconchoidal[5] | Uneven |

Optical Properties

The optical properties of the this compound minerals are crucial for their identification, particularly in thin sections. All are typically uniaxial positive.

| Property | This compound-(Ce) | This compound-(La) | This compound-(Nd) |

| Optical Class | Uniaxial (+)[8] | Uniaxial (+)[9] | Uniaxial (+)[4] |

| Refractive Indices | nω = 1.654 - 1.700, nε = 1.703 - 1.744[2] | nω = 1.654, nε = 1.703[9] | Ncalc = 1.67 - 1.77[1] |

| Birefringence | 0.044 - 0.049[2] | 0.049[9] | Not determined |

Experimental Protocols for Characterization

Accurate characterization of this compound minerals requires a combination of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell parameters.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[10][11] The powder is then mounted onto a low-background sample holder.[10]

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.[12]

-

Voltage and Current: Set to standard operating conditions (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A wide range, typically from 5° to 80°, is scanned to capture all major diffraction peaks.[12]

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common for routine analysis.

-

-

Data Collection: The instrument measures the intensity of the diffracted X-rays at different 2θ angles.

-

Data Analysis:

-

The resulting diffraction pattern is compared to standard reference patterns from databases like the International Centre for Diffraction Data (ICDD).

-

Software is used to identify the mineral phases present.

-

For detailed structural analysis, Rietveld refinement can be performed to refine the unit cell parameters.[12]

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To observe the morphology and determine the elemental composition of the mineral.

Methodology:

-

Sample Preparation:

-

For morphological analysis, mineral fragments can be mounted on an aluminum stub using carbon tape and then coated with a thin layer of carbon or gold to ensure conductivity.[13]

-

For quantitative chemical analysis, a polished thin section or a resin-mounted and polished grain mount is prepared to create a flat surface.[9][14]

-

-

Instrument Setup: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

-

Accelerating Voltage: Typically set to 15-20 kV for optimal X-ray excitation of rare earth elements.[9]

-

Working Distance: A standardized working distance (e.g., 10 mm) is used for quantitative analysis.

-

Beam Current: A stable and appropriate beam current is selected to ensure sufficient X-ray counts without damaging the sample.

-

-

Data Collection:

-

Imaging: Backscattered electron (BSE) imaging is used to visualize compositional variations (phases with higher average atomic number appear brighter). Secondary electron (SE) imaging provides topographical information.

-

EDS Analysis: The electron beam is focused on a point of interest, and the emitted X-rays are collected by the EDS detector to generate a spectrum. Elemental maps can also be acquired to show the spatial distribution of elements.[15]

-

-

Data Analysis:

-

The EDS spectrum is processed to identify the elements present and their relative concentrations.

-

For quantitative analysis, the raw data is corrected for matrix effects (ZAF correction) using appropriate standards.[9]

-

Raman Spectroscopy

Objective: To obtain information about the molecular vibrations, which can help distinguish between different phosphate (B84403) minerals and confirm the presence of water.

Methodology:

-

Sample Preparation: A small, unpolished fragment of the mineral or a polished section can be used. No special preparation is typically required.

-

Instrument Setup: A confocal Raman microscope is used.

-

Data Collection: The Raman scattered light is collected and analyzed by the spectrometer. The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio.

-

Data Analysis: The resulting Raman spectrum is compared with reference spectra of known minerals. The presence of characteristic bands for the PO₄ tetrahedron and water molecules confirms the identity of the this compound. The main vibrational modes of the PO₄ group in this compound are typically observed in the 400-600 cm⁻¹ and 900-1100 cm⁻¹ regions.[6]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the classification of the this compound group, a typical experimental workflow for their characterization, and a logical decision tree for their differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. mindat.org [mindat.org]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. This compound-(Ce) Mineral Data [webmineral.com]

- 5. Goldschmidt 2023 Conference [conf.goldschmidt.info]

- 6. galleries.com [galleries.com]

- 7. Raman spectroscopic study of anhydrous and hydrous REE phosphates, oxides, and hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physics.montana.edu [physics.montana.edu]

- 9. scispace.com [scispace.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Chemistry and Stability of Hydrated Rare-Earth Phosphates Formed at Room Temperature [mdpi.com]

- 13. Multivariate Statistical Analysis on a SEM/EDS Phase Map of Rare Earth Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Solid Solution Series in Rhabdophane Group Minerals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhabdophane group minerals, a series of hydrated rare-earth element (REE) phosphates, are of significant interest in various scientific and industrial fields, including geology, materials science, and potentially as matrices for the immobilization of nuclear waste. Their ability to form extensive solid solution series allows for the incorporation of a wide range of elements, making them important indicators of geochemical processes and potential targets for resource extraction. This technical guide provides a comprehensive overview of the solid solution series within the this compound group, focusing on their chemical composition, crystallographic properties, and formation pathways.

Core Concepts: The this compound Group

This compound group minerals are characterized by the general chemical formula (REE,Ca,Th,U,Pb)(PO₄)·nH₂O, where REE represents rare-earth elements.[1][2] The crystal structure is typically hexagonal, belonging to the space group P6₂22, although recent studies have also proposed a monoclinic C2 space group for some hydrated members.[3] The structure contains channels that can accommodate variable amounts of water.[4]

The primary end-members of the this compound group are distinguished by the dominant rare-earth element:

-

This compound-(Ce): (Ce,La,Nd)PO₄·H₂O[5]

-

This compound-(La): (La,Ce,Nd)PO₄·H₂O[5]

-

This compound-(Nd): (Nd,Ce,La)PO₄·H₂O[5]

Beyond the simple substitution of light rare-earth elements (LREEs), the this compound structure can host a variety of other cations, leading to the formation of complex solid solution series with other mineral end-members.

Solid Solution Series and Substitution Mechanisms

The flexibility of the this compound crystal lattice allows for extensive solid solutions through various substitution mechanisms. This results in a wide compositional range for naturally occurring this compound group minerals.

Lanthanide Series Solid Solution

A continuous solid solution series exists between the -(Ce), -(La), and -(Nd) end-members. The relative abundance of these elements is a direct reflection of the geochemical environment during mineral formation. Most natural this compound specimens are this compound-(Ce).

This compound–Brockite–Tristramite Solid Solution

More complex solid solutions involve the incorporation of divalent and tetravalent cations, leading to series with brockite and tristramite. The primary substitution mechanism is:

(Ca, Pb)²⁺ + (Th, U)⁴⁺ ↔ 2REE³⁺[5][6]

This substitution maintains charge balance within the crystal lattice. This leads to solid solution series with:

-

Brockite: (Ca₀.₅Th₀.₅)PO₄·H₂O

-

Tristramite: (Ca₀.₅U₀.₅)PO₄·2H₂O

-

Grayite: (Pb₀.₅Th₀.₅)PO₄·H₂O[6]

The diagram below illustrates the key substitution mechanisms within the this compound group.

Quantitative Data

The following tables summarize the chemical composition and crystallographic data for representative members of the this compound solid solution series.

Table 1: Representative Chemical Compositions of this compound Group Minerals (from EPMA)

| Oxide | This compound-(Nd) (Type Locality)[7] | This compound-(Ce)[5] | This compound-Brockite Intermediate[5] |

| La₂O₃ | 12.19 | 15.83 | 6.54 |

| Ce₂O₃ | 11.85 | 29.51 | 13.98 |

| Pr₂O₃ | 1.02 | 3.15 | 1.62 |

| Nd₂O₃ | 21.18 | 9.87 | 5.31 |

| Sm₂O₃ | 3.49 | 1.02 | 0.45 |

| Eu₂O₃ | 1.78 | - | - |

| Gd₂O₃ | 3.24 | 0.35 | 0.22 |

| Y₂O₃ | 4.02 | 0.11 | 0.25 |

| CaO | 0.26 | 0.85 | 5.33 |

| Fe₂O₃ | 0.38 | 0.15 | 0.21 |

| UO₂ | 0.42 (as U₃O₈) | 0.51 | 3.58 |

| ThO₂ | - | 1.23 | 11.54 |

| P₂O₅ | 28.59 | 28.12 | 26.54 |

| SO₃ | - | 0.45 | 1.21 |

| H₂O (by difference) | 7.12 | ~8.85 | ~13.22 |

| Total | 100.00 | ~99.00 | ~90.00 |

Note: Low totals in EPMA are often attributed to the presence of structural water.[5][8]

Table 2: Crystallographic Data for this compound End-Members

| Mineral | Crystal System | Space Group | a (Å) | c (Å) | Reference |

| This compound-(Ce) | Trigonal | P3₁21 | 7.037(1) | 6.429(1) | [9] |

| This compound-(La) | Hexagonal | P6₂22 | 7.03(1) | 6.41(1) | [10] |

| This compound-(Nd) | Hexagonal | P6₂22 | 6.960 | 6.372 | [7][11] |

Experimental Protocols

Electron Probe Microanalysis (EPMA)

The quantitative chemical compositions of this compound group minerals are typically determined using wavelength-dispersive spectrometry (WDS) on an electron probe microanalyzer. A generalized protocol is as follows:

-

Sample Preparation: Polished thin sections or epoxy mounts of the mineral samples are coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrumentation: A CAMECA SX 100 or similar instrument is commonly used.[5]

-

Operating Conditions:

-

Accelerating Voltage: 15 kV

-

Beam Current: 10-20 nA

-

Beam Diameter: 1-5 µm (a focused beam is often used for fine-grained minerals)

-

-

Standards: A suite of well-characterized natural and synthetic standards is used for calibration. Examples include:

-

REE: REE-phosphates or REE-silicates

-

Ca: Apatite or Wollastonite

-

Th: ThO₂

-

U: UO₂

-

P: Apatite

-

S: Barite

-

-

Data Correction: Raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program.

Powder X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and unit cell parameters of this compound group minerals.

-

Sample Preparation: A small amount of the mineral is ground to a fine powder (typically <10 µm) in an agate mortar. The powder is then mounted on a low-background sample holder.

-

Instrumentation: A standard powder diffractometer with a CuKα radiation source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5-80°) with a step size and counting time optimized for the crystallinity of the sample.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the mineral phase by comparing it to a database such as the Powder Diffraction File (PDF). Unit cell parameters are refined using Rietveld refinement or other indexing software.

Formation Pathways

This compound group minerals are typically formed as secondary minerals at low temperatures through the alteration of primary REE-bearing minerals.[1] The formation often occurs under acidic conditions.[6]

The diagram below illustrates the common formation pathways of this compound.

Experimental studies have shown that this compound can form through the replacement of bastnäsite at temperatures as low as 90°C.[12] It can also form from the alteration of allanite and apatite.[1][6] The alteration of primary monazite to this compound is also a recognized process, particularly in low-temperature hydrothermal systems.[1]

Conclusion

The this compound group minerals exhibit a remarkable capacity for solid solution, incorporating a wide variety of rare-earth and other elements. Understanding these solid solution series is crucial for interpreting geochemical processes, assessing the potential of REE deposits, and developing novel materials. The data and protocols presented in this guide provide a foundation for further research into these complex and fascinating minerals. The ability of the this compound structure to accommodate diverse cations highlights its potential as a versatile material in various technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. jrodriguezblanco.wordpress.com [jrodriguezblanco.wordpress.com]

- 5. Minerals of the this compound group and the alunite supergroup in microgranite: products of low-temperature alteration in a highly acidic environment from the Velence Hills, Hungary | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mindat.org [mindat.org]

- 10. mindat.org [mindat.org]

- 11. handbookofmineralogy.org [handbookofmineralogy.org]

- 12. Research Portal [researchportal.murdoch.edu.au]

The Geochemical Journey of Rhabdophane in Weathering Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhabdophane, a hydrated rare earth element (REE) phosphate (B84403) mineral [(REE)PO₄·nH₂O], plays a pivotal role in the geochemical cycling and mobilization of REEs in weathering environments.[1] As a secondary mineral, its formation and dissolution behavior are critical in controlling the concentration and fractionation of these technologically vital elements in soils, sediments, and waters. This technical guide provides a comprehensive overview of the geochemical behavior of this compound, detailing its stability, dissolution kinetics, and formation pathways in supergene settings. The document is intended for researchers and scientists in geochemistry, environmental science, and materials science, as well as professionals in drug development who utilize REEs as tracers or components in advanced applications.

Formation and Occurrence in Weathering Profiles

This compound is predominantly a product of low-temperature alteration and weathering of primary REE-bearing minerals.[2] It commonly forms in acidic and oxidizing conditions, typical of the upper horizons of weathering profiles.[1] The primary precursors to this compound formation include:

-

Apatite: The dissolution of apatite in acidic, REE-rich fluids is a major pathway for this compound precipitation.[3] This process involves the liberation of phosphate from the apatite structure, which then combines with REEs present in the weathering solution.

-

Monazite (B576339): this compound is often found as an alteration product of monazite, particularly in weathered rocks and hydrothermal systems.[2] It can form through the hydration of monazite during low-grade metasomatism.[2]

-